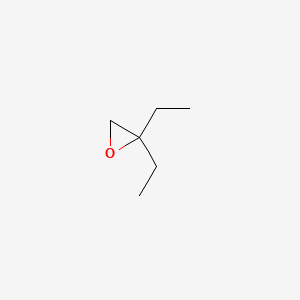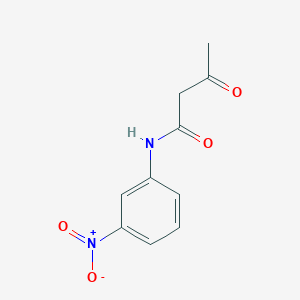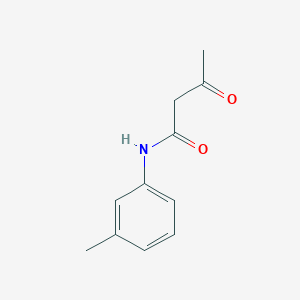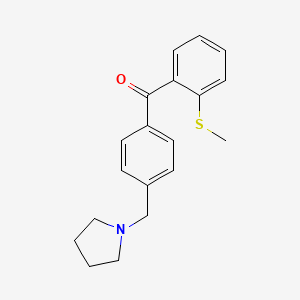
3,4-Diethoxybenzaldehyde
概要
説明
3,4-Diethoxybenzaldehyde (3,4-DEB) is a chemical compound that has been studied for a variety of scientific applications. It is a derivative of benzaldehyde, an aromatic aldehyde commonly used as a flavoring agent in food and drinks. 3,4-DEB has recently gained attention due to its potential applications in the fields of biochemistry, physiology, and laboratory experiments.
科学的研究の応用
Organic Synthesis
3,4-Diethoxybenzaldehyde is utilized in organic synthesis, particularly in the formation of chalcone dyes and other aromatic compounds. It serves as a precursor in various chemical reactions, including the Claisen-Schmidt condensation , which is fundamental in creating α,β-unsaturated ketones with potential antioxidant properties.
Pharmaceutical Intermediates
This compound is an intermediate in the synthesis of several pharmaceutical drugs. It’s involved in the production of compounds with diverse therapeutic effects, including antihypertensive and anti-HIV activities . Its role in drug synthesis highlights its importance in medicinal chemistry.
Material Science
In material science, 3,4-Diethoxybenzaldehyde contributes to the development of nonlinear optical materials. These materials are crucial for modern optical data storage, frequency mixing, and telecommunication . The compound’s ability to form single crystals makes it valuable for X-ray diffraction studies and material characterization.
Biochemistry Research
The biochemical applications of 3,4-Diethoxybenzaldehyde include its use as a flavorant and odorant due to its pleasant woody fragrance. It’s structurally related to benzaldehyde and is a derivative of vanillin, prepared by methylation . Its biochemical significance is also noted in its potential for inclusion in bioactive compounds.
Environmental Applications
While specific environmental applications of 3,4-Diethoxybenzaldehyde are not directly mentioned in the search results, related compounds are known to form inclusion complexes with cyclodextrins, which can have environmental implications in pollutant capture and removal processes .
Industrial Uses
Industrially, 3,4-Diethoxybenzaldehyde is used as a flavorant and odorant. Its commercial popularity is due to its woody fragrance, making it a desirable additive in various consumer products .
Analytical Chemistry
In analytical chemistry, 3,4-Diethoxybenzaldehyde can be used to study phase change data and spectroscopic properties. Its molecular weight and structure make it suitable for mass spectrometry and gas chromatography analyses .
特性
IUPAC Name |
3,4-diethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTRYEXQYQGGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062108 | |
| Record name | Benzaldehyde, 3,4-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethoxybenzaldehyde | |
CAS RN |
2029-94-9 | |
| Record name | 3,4-Diethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2029-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3,4-diethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002029949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Diethoxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3,4-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 3,4-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-diethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZALDEHYDE, 3,4-DIETHOXY- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BI625Z66I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3,4-Diethoxybenzaldehyde relevant to lignin research?
A1: 3,4-Diethoxybenzaldehyde is a key degradation product observed during the study of lignin biodegradation. Specifically, research has demonstrated that the white-rot fungus Phanerochaete chrysosporium utilizes manganese peroxidase (MnP) to oxidize nonphenolic lignin model compounds, yielding 3,4-diethoxybenzaldehyde as one of the breakdown products []. This finding contributes to understanding the complex mechanisms involved in lignin biodegradation, a crucial process for both carbon cycling in the environment and potential applications in biotechnology.
Q2: Can bacteria contribute to the degradation of complex molecules like drotaverine? What role does 3,4-Diethoxybenzaldehyde play in this process?
A2: Yes, certain bacteria exhibit the capability to degrade complex molecules like the antispasmodic drug drotaverine hydrochloride. Studies have shown that Rhodococcus rhodochrous IEGM 647 can break down drotaverine, and 3,4-diethoxybenzaldehyde emerges as one of the significant intermediate products identified during this biodegradation process []. This highlights the potential of specific bacterial strains in the bioremediation of pharmaceutical pollutants present in the environment.
Q3: Beyond its relevance to biodegradation, are there other applications for 3,4-Diethoxybenzaldehyde?
A3: Yes, 3,4-Diethoxybenzaldehyde has been investigated as a potential feeding deterrent against the smaller European elm bark beetle (Scolytus multistriatus) []. While not as effective as DDT alone, it showed promise in combination with DDT, offering comparable or even greater feeding reduction at lower concentrations. This suggests a possible application in integrated pest management strategies for protecting elm trees.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1346501.png)










